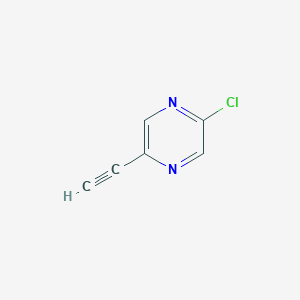

2-Chloro-5-ethynylpyrazine

Overview

Description

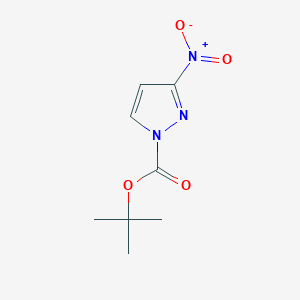

2-Chloro-5-ethynylpyrazine is a heterocyclic aromatic compound with the molecular formula C6H3ClN2 . It has an average mass of 138.554 Da and a monoisotopic mass of 137.998474 Da .

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-ethynylpyrazine consists of 6 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .Scientific Research Applications

Medicinal Chemistry: Drug Design and Development

2-Chloro-5-ethynylpyrazine: is a valuable building block in medicinal chemistry, particularly in the design and development of new drugs. Its structure allows for the creation of compounds with potential therapeutic effects. For instance, it can be used to synthesize derivatives that may act as inhibitors or activators of certain biological pathways . The halogen and ethynyl groups present in the compound provide reactive sites for further chemical modifications, enabling the design of molecules with specific pharmacological properties.

Material Science: Advanced Functional Materials

In material science, 2-Chloro-5-ethynylpyrazine can contribute to the development of advanced functional materials. Its incorporation into polymers or coatings can impart unique electrical or optical properties due to its aromatic and halogenated nature . This makes it a candidate for use in electronic devices, sensors, and other high-tech applications.

Biological Sciences: Biochemical Research

This compound finds applications in biochemical research where it can be used as an analytical standard or a reagent in the study of biochemical processes . Its presence in a biological system can be indicative of certain chemical reactions or transformations, which can be crucial for understanding complex biological mechanisms.

Chemical Synthesis: Coupling Reactions

2-Chloro-5-ethynylpyrazine: serves as a precursor in various coupling reactions, such as Suzuki and Sonogashira reactions, which are fundamental in constructing complex organic molecules . The chloro and ethynyl groups are particularly useful in cross-coupling reactions, allowing for the synthesis of a wide array of heterocyclic compounds.

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 2-Chloro-5-ethynylpyrazine can be used as a calibration standard in chromatographic and spectroscopic methods . Its well-defined structure and properties make it suitable for method development and validation, ensuring accuracy and precision in analytical measurements.

Drug Design: Neuroprotective Agents

Research suggests that pyrazine derivatives, like 2-Chloro-5-ethynylpyrazine , could be explored for their neuroprotective properties . They can be used to create compounds that may protect nerve cells from damage or degeneration, which is particularly relevant in the context of diseases like Alzheimer’s and Parkinson’s.

Mechanism of Action

Target of Action

It’s known that similar compounds often interact with proteins or enzymes in the cell, altering their function .

Mode of Action

It’s known that similar compounds often work through nucleophilic substitution or free radical reactions .

Biochemical Pathways

A related compound, 2-chloro-5-nitrophenol, is known to be metabolized by bacteria through partial reductive pathways . The enzyme MnpA catalyzes the partial reduction of 2-chloro-5-nitrophenol to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol .

Result of Action

The interaction of similar compounds with their targets often results in changes to cellular function or structure .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of 2-Chloro-5-ethynylpyrazine. Factors such as pH, temperature, and the presence of other molecules can impact how 2-Chloro-5-ethynylpyrazine interacts with its targets and its overall effectiveness .

properties

IUPAC Name |

2-chloro-5-ethynylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c1-2-5-3-9-6(7)4-8-5/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJYCNHBBHKMPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744326 | |

| Record name | 2-Chloro-5-ethynylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-ethynylpyrazine | |

CAS RN |

1196153-73-7 | |

| Record name | 2-Chloro-5-ethynylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid hydrochloride](/img/structure/B1511028.png)

![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B1511032.png)

![Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate 1-oxide](/img/structure/B1511039.png)

![Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane](/img/structure/B1511053.png)

![1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]](/img/structure/B1511056.png)

![1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B1511057.png)